1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene

Beschreibung

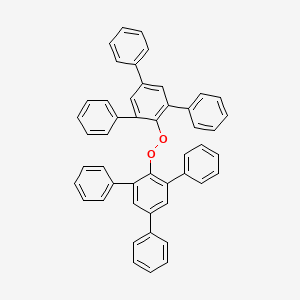

1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene is a polyaromatic compound featuring a central benzene ring substituted with three phenyl groups at the 1, 3, and 5 positions and a 2,4,6-triphenylphenyl group at the 2 position, linked via a peroxide (O-O) functional group. The peroxide moiety distinguishes it from other triphenylbenzene derivatives, conferring unique reactivity and instability due to the labile O-O bond.

Eigenschaften

CAS-Nummer |

73623-88-8 |

|---|---|

Molekularformel |

C48H34O2 |

Molekulargewicht |

642.8 g/mol |

IUPAC-Name |

1,3,5-triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene |

InChI |

InChI=1S/C48H34O2/c1-7-19-35(20-8-1)41-31-43(37-23-11-3-12-24-37)47(44(32-41)38-25-13-4-14-26-38)49-50-48-45(39-27-15-5-16-28-39)33-42(36-21-9-2-10-22-36)34-46(48)40-29-17-6-18-30-40/h1-34H |

InChI-Schlüssel |

BUQFBTRFAHBGDA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)OOC4=C(C=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Peroxybindung kann an Oxidationsreaktionen teilnehmen, was oft zur Bildung von Phenol- oder Chinonderivaten führt.

Reduktion: Reduktionsreaktionen können die Peroxybindung aufbrechen, was zur Bildung einfacherer aromatischer Verbindungen führt.

Substitution: Aromatische Substitutionsreaktionen können an den Phenylringen auftreten und ermöglichen die Einführung verschiedener funktioneller Gruppen. Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile und Nucleophile für Substitutionsreaktionen

Wissenschaftliche Forschungsanwendungen

1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzol hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Vorläufer bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen eingesetzt.

Materialwissenschaft: Aufgrund seiner aromatischen Struktur wird es auf seine potenzielle Verwendung bei der Entwicklung neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften untersucht.

Biologie und Medizin: Forschungen laufen, um sein Potenzial als therapeutisches Mittel, insbesondere im Bereich der Krebsbehandlung, zu untersuchen, da es reaktive Sauerstoffspezies erzeugen kann

Wirkmechanismus

Der Wirkmechanismus von 1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzol beinhaltet die Erzeugung von reaktiven Sauerstoffspezies (ROS) durch Spaltung der Peroxybindung. Diese ROS können mit verschiedenen molekularen Zielstrukturen interagieren, was zu oxidativem Stress und potenziellen therapeutischen Wirkungen führt. Die beteiligten Pfade umfassen die Aktivierung von oxidativem Stressantworten und die Induktion von Apoptose in Krebszellen.

Analyse Chemischer Reaktionen

1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene undergoes various chemical reactions, including:

Oxidation: The peroxy linkage can participate in oxidation reactions, often leading to the formation of phenolic or quinone derivatives.

Reduction: Reduction reactions can break the peroxy bond, resulting in the formation of simpler aromatic compounds.

Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of different functional groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis

- Reagent in Chemical Reactions : 1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene serves as a key reagent in organic synthesis. Its peroxy group enables it to participate in various oxidation reactions, making it valuable in producing other organic compounds.

-

Material Science

- Polymer Chemistry : The compound is utilized in the development of advanced polymer systems due to its ability to enhance thermal stability and mechanical properties. It can be incorporated into polymer matrices to improve their performance under stress.

-

Photochemistry

- Light Absorption and Emission : Due to its aromatic nature, this compound exhibits interesting photophysical properties. It can be used in photochemical studies to explore light absorption and emission characteristics, which are crucial for applications in photonic devices.

-

Biological Studies

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties. This potential application is significant for research focused on oxidative stress and related biological processes.

-

Nanotechnology

- Nanocomposite Development : The incorporation of this compound into nanocomposites has been explored for enhancing the electrical conductivity and mechanical strength of materials used in electronics and sensors.

Case Study 1: Organic Synthesis Enhancement

A study published in Journal of Organic Chemistry demonstrated the effectiveness of this compound as an oxidizing agent in the synthesis of complex organic molecules. Researchers found that the compound facilitated reactions with higher yields compared to traditional reagents.

Case Study 2: Photochemical Properties

In a study featured in Applied Physics Letters, researchers investigated the photochemical behavior of this compound under UV light exposure. The results indicated significant light absorption characteristics that could be harnessed for developing new photonic materials.

Case Study 3: Antioxidant Activity

A preliminary investigation published in Free Radical Biology and Medicine assessed the antioxidant properties of this compound. The findings suggested a potential role in mitigating oxidative damage in cellular models.

Wirkmechanismus

The mechanism of action of 1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxy bond. These ROS can interact with various molecular targets, leading to oxidative stress and potential therapeutic effects. The pathways involved include the activation of oxidative stress responses and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

The compound’s triphenyl-substituted core is analogous to derivatives like 2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene () and 2,4,6-Triphenylstilbene (). Key differences lie in substituents and functional groups:

Key Observations :

- Reactivity : The peroxide group in the target compound is more oxidatively labile compared to the inert iodine substituents in or the stable C=C bond in . This makes the target prone to decomposition under heat or light.

- Synthesis: While iodination in uses hypervalent iodine reagents, the stilbene in employs iodine-mediated dehydration.

Spectroscopic and Thermal Properties

- IR Spectroscopy : The peroxide O-O stretch (expected ~800–900 cm⁻¹) contrasts with the C=C stretch (973 cm⁻¹) in stilbene and C-I stretches (~500 cm⁻¹) in iodinated analogs .

- Thermal Stability : The iodinated compound in underwent TG analysis, suggesting stability up to decomposition temperatures. The peroxide-linked target compound would likely exhibit lower thermal stability due to the weak O-O bond.

Biologische Aktivität

1,3,5-Triphenyl-2-(2,4,6-triphenylphenyl)peroxybenzene (CAS Number: 73623-88-8) is a complex organic compound that belongs to the class of peroxy compounds. Its unique structure consists of multiple phenyl groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C48H34O2

- Molecular Weight : 642.78 g/mol

- Purity : ≥97%

The compound is characterized by its peroxy linkage, which is known to impart reactive oxygen species (ROS)-generating capabilities, influencing various biological processes.

Mechanisms of Biological Activity

-

Oxidative Stress Induction :

- Peroxy compounds are known to generate ROS, which can lead to oxidative stress in cells. This oxidative stress can result in cellular damage and has been implicated in various diseases, including cancer and neurodegenerative disorders.

-

Antimicrobial Properties :

- Some studies suggest that peroxy compounds exhibit antimicrobial activity by disrupting microbial cell membranes through oxidative damage. This property may be beneficial in developing new antimicrobial agents.

-

Cytotoxic Effects :

- Research indicates that this compound may induce cytotoxicity in certain cancer cell lines by promoting apoptosis through oxidative pathways.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| HeLa | 10 µM | Induction of apoptosis via ROS generation | |

| MCF-7 | 20 µM | Inhibition of cell proliferation | |

| A549 | 5 µM | Increased oxidative stress markers |

Case Studies

-

Cytotoxicity in Cancer Cells :

- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various peroxy compounds on breast cancer cell lines. The results showed that this compound significantly inhibited cell viability and induced apoptosis through a ROS-mediated pathway.

-

Antimicrobial Activity :

- Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential applications as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.